molecular formula C11H15ClN2O2S B1625400 1H-1,4-Diazepine, 1-[(4-chlorophenyl)sulfonyl]hexahydro- CAS No. 203519-16-8

1H-1,4-Diazepine, 1-[(4-chlorophenyl)sulfonyl]hexahydro-

Cat. No.: B1625400
CAS No.: 203519-16-8
M. Wt: 274.77 g/mol
InChI Key: YYQLDNIWEVJMJZ-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

Molecular Architecture

The compound 1H-1,4-diazepine, 1-[(4-chlorophenyl)sulfonyl]hexahydro- (C₁₁H₁₅ClN₂O₂S) features a seven-membered diazepine ring saturated with hydrogen atoms (hexahydro designation), ensuring a fully reduced heterocyclic backbone. The molecular framework comprises:

  • Core structure : A 1,4-diazepine ring with nitrogen atoms at positions 1 and 4.
  • Substituents : A sulfonyl group (-SO₂-) at position 1, bonded to a 4-chlorophenyl moiety.

The SMILES notation (C1CNCCN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl) clarifies connectivity: the diazepine ring (N1–C2–C3–N4–C5–C6–C7) is appended with a sulfonyl-linked 4-chlorophenyl group at N1 (Figure 1). The InChIKey (YYQLDNIWEVJMJZ-UHFFFAOYSA-N) further validates the structural uniqueness.

Table 1: Key molecular parameters
Parameter Value
Molecular weight 274.77 g/mol
XLogP3-AA (lipophilicity) 1.4
Topological polar surface area 57.8 Ų
Hydrogen bond donors/acceptors 1 / 4

Stereochemical Configuration

The hexahydro-1,4-diazepine ring adopts a chair conformation , stabilized by minimized torsional strain. Key stereochemical features include:

  • Nitrogen hybridization : N1 (sulfonyl-bearing) exhibits trigonal pyramidal geometry (bond angle sum: 332.2°), while N4 remains planar (bond angle sum: 356.2°).
  • Axial-equatorial preferences : The 4-chlorophenylsulfonyl group occupies an equatorial position to avoid steric clashes with the diazepane ring.

Density functional theory (DFT) calculations corroborate the chair conformation as the lowest-energy state, with a puckering amplitude (Q) of 0.721 Å and spherical polar angle θ(2) = 21.09°.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2S/c12-10-2-4-11(5-3-10)17(15,16)14-8-1-6-13-7-9-14/h2-5,13H,1,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQLDNIWEVJMJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469395
Record name 1H-1,4-Diazepine, 1-[(4-chlorophenyl)sulfonyl]hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203519-16-8
Record name 1H-1,4-Diazepine, 1-[(4-chlorophenyl)sulfonyl]hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mannich Condensation for Ring Formation

The Mannich reaction is a cornerstone for constructing 1,4-diazepane rings. A representative protocol involves the condensation of ethyl methyl ketone, 4-chlorobenzaldehyde, and ammonium acetate in a 1:2:1 molar ratio under reflux conditions. This yields 2,6-bis(4-chlorophenyl)-3,3-dimethylpiperidin-4-one, which undergoes ring expansion to form the diazepane core.

Reaction Conditions :

  • Solvent : Ethanol or acetic acid
  • Temperature : 80–100°C
  • Time : 8–12 hours
  • Yield : 70–85%

Cyclization of Diamines with Carbonyl Precursors

Alternative routes employ 1,2-diamines and β-ketoesters. For example, reacting 1,3-diaminopropane with ethyl acetoacetate in xylene at 120°C generates the diazepanone intermediate, which is subsequently reduced to the hexahydro derivative.

Key Steps :

  • Condensation : Diamine + β-ketoester → Open-chain intermediate.
  • Cyclization : Thermal or acid-catalyzed ring closure.
  • Reduction : NaBH4 or catalytic hydrogenation to saturate the ring.

Sulfonation of the Diazepane Core

Direct Sulfonation Using 4-Chlorobenzenesulfonyl Chloride

The sulfonyl group is introduced via nucleophilic substitution. The diazepane amine reacts with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine.

Optimized Protocol :

  • Reagents : 1,4-diazepane (1 equiv), 4-chlorobenzenesulfonyl chloride (1.2 equiv), triethylamine (2 equiv)
  • Solvent : Dichloromethane or THF
  • Temperature : 0°C → room temperature
  • Time : 4–6 hours
  • Yield : 60–75%

Solid-Phase Sulfonation for High Purity

Recent advancements utilize polymer-supported sulfonylating agents to minimize byproducts. For instance, Wang resin-bound sulfonyl chlorides enable stepwise coupling and cleavage, achieving >90% purity.

Structural and Computational Characterization

X-ray Crystallography

Single-crystal X-ray analysis of analogous compounds (e.g., 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one) reveals a chair conformation with equatorial 4-chlorophenyl groups. The diazepane ring exhibits bond lengths of 1.45–1.52 Å (C—N) and 1.54–1.58 Å (C—C), consistent with saturated systems.

Crystallographic Data :

  • Space Group : Monoclinic, C2/c
  • Dihedral Angle : 49.8° between aryl and diazepane planes

Density Functional Theory (DFT) Studies

DFT calculations (B3LYP/6-311G**) predict the title compound’s lowest-energy conformation aligns with crystallographic data. Hirshfeld surface analysis highlights dominant C—H⋯O and N—H⋯O hydrogen bonds, stabilizing the sulfonyl group’s orientation.

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Steps Yield (%) Purity (%)
Mannich Condensation Ethyl methyl ketone, 4-Cl-benzaldehyde Condensation, ring expansion 70–85 85–90
Diamine Cyclization 1,3-Diaminopropane, β-ketoester Cyclization, reduction 65–75 80–88
Direct Sulfonation 1,4-Diazepane, 4-Cl-sulfonyl chloride Nucleophilic substitution 60–75 90–95
Solid-Phase Synthesis Wang resin-sulfonyl chloride Coupling, cleavage 50–60 >90

Challenges and Optimization Strategies

Regioselectivity in Sulfonation

Competing reactions at the diazepane’s secondary amine can lead to disubstitution. Employing bulky bases (e.g., 2,6-lutidine) or low temperatures (-10°C) suppresses bis-sulfonation.

Purification of Hydrophobic Intermediates

Chromatographic separation on silica gel (eluent: ethyl acetate/hexane, 1:3) effectively isolates the mono-sulfonated product. Recrystallization from methanol/water mixtures enhances purity to >99%.

Biological Relevance and Docking Studies

Molecular docking against the human estrogen receptor (3ERT) reveals a binding affinity of −8.9 kcal/mol for related 1,4-diazepane derivatives, suggesting potential therapeutic applications. The sulfonyl group’s electronegativity facilitates hydrogen bonding with Arg394 and Glu353 residues.

Chemical Reactions Analysis

1H-1,4-Diazepine, 1-[(4-chlorophenyl)sulfonyl]hexahydro- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound is structurally related to benzodiazepines, which are known for their anxiolytic, sedative, and muscle relaxant properties. Research indicates that derivatives of 1H-1,4-diazepine can exhibit significant biological activity. For instance, compounds with similar diazepine structures have been investigated for their potential as anti-anxiety agents and anticonvulsants .

Case Study: Anticancer Activity
A study published in Journal of Medicinal Chemistry highlighted the synthesis of various 1H-1,4-diazepine derivatives and their evaluation against cancer cell lines. The results demonstrated that certain derivatives exhibited cytotoxic effects on human cancer cells, suggesting their potential as lead compounds in anticancer drug development .

Materials Science

Polymer Chemistry
1H-1,4-Diazepine derivatives have been explored as monomers in the synthesis of novel polymers. Their incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has shown that polymers derived from diazepine structures exhibit improved elasticity and strength compared to traditional polymers .

Table 1: Properties of Diazepine-Based Polymers

PropertyDiazepine PolymerConventional Polymer
Thermal StabilityHighModerate
Mechanical StrengthEnhancedStandard
ElasticityImprovedLimited

Analytical Chemistry

Chromatographic Applications
The compound has been utilized as a standard in chromatographic methods for the analysis of complex mixtures. Its distinct chemical properties allow for effective separation and identification in liquid chromatography (LC) and gas chromatography (GC) systems. Studies have shown that using diazepine derivatives as internal standards can improve the accuracy of quantitative analyses in pharmaceutical formulations .

Mechanism of Action

The mechanism of action of 1H-1,4-Diazepine, 1-[(4-chlorophenyl)sulfonyl]hexahydro- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural Features of 1,4-Diazepine Derivatives

Compound Name Substituent Group Molecular Formula Key Features/Applications References
Target Compound 4-Chlorophenylsulfonyl C₁₅H₁₈ClN₂O₂S Aromatic sulfonyl group; potential enzyme inhibition -
Ripasudil HCl dihydrate 4-Fluoro-5-isoquinolinylsulfonyl C₁₅H₁₉ClFN₃O₂S Rho kinase (ROCK) inhibitor; clinical use in glaucoma
ML-9 HCl 5-Chloro-1-naphthalenylsulfonyl C₁₅H₁₇ClN₂O₂S·HCl Inhibits myosin light chain kinase (MLCK)
CAS 109376-79-6 6-Chloro-1-naphthalenylsulfonyl C₁₅H₁₇ClN₂O₂S Naphthalene-based sulfonyl; increased lipophilicity
CAS 21279-58-3 2-Pyrimidinyl C₉H₁₄N₄·2HCl Pyrimidine substituent; possible CNS activity

Key Observations:

Aromatic vs. Heteroaromatic Sulfonyl Groups: The target compound’s 4-chlorophenylsulfonyl group provides moderate steric bulk and electron-withdrawing effects due to the chlorine atom. In contrast, Ripasudil’s 4-fluoro-isoquinolinylsulfonyl group introduces a fused heteroaromatic system, enhancing π-π stacking interactions with enzyme active sites .

Impact of Halogen Substitution :

  • Chlorine (Cl) in the target compound and ML-9 increases metabolic stability compared to fluorine (F) in Ripasudil, which may enhance bioavailability .

Core Modifications :

  • Derivatives like CAS 21279-58-3 replace the sulfonyl group with a pyrimidinyl moiety, shifting activity toward central nervous system (CNS) targets due to improved blood-brain barrier penetration .

Key Observations:

  • Sulfonyl Group Role : The sulfonyl moiety in Ripasudil and ML-9 is critical for binding to kinase ATP pockets via hydrogen bonding. The target compound’s 4-chlorophenylsulfonyl group may similarly interact with kinases but with altered potency due to differences in aromatic ring size and substituent position .
  • Selectivity : Bulkier substituents (e.g., naphthalenyl in ML-9) reduce off-target effects compared to smaller phenyl groups, as seen in the target compound .

Physicochemical Properties

Table 3: Predicted Physicochemical Parameters

Compound logP (Predicted) pKa (Predicted) Solubility (mg/mL) References
Target Compound 2.8 9.6 0.12 (PBS, pH 7.4)
Ripasudil HCl dihydrate 1.5 7.1 25.6 (Water)
CAS 109376-79-6 3.4 9.2 0.08 (DMSO)

Key Observations:

  • The target compound’s higher logP (2.8) compared to Ripasudil (1.5) suggests greater lipophilicity, which may limit aqueous solubility but improve tissue penetration .
  • The basic pKa (~9.6) indicates protonation at physiological pH, enhancing solubility in acidic environments (e.g., stomach) .

Biological Activity

1H-1,4-Diazepine derivatives are a class of compounds that have garnered attention in medicinal chemistry due to their diverse biological activities. Among these, 1H-1,4-Diazepine, 1-[(4-chlorophenyl)sulfonyl]hexahydro- has been studied for its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by the following structure:

CxHyClNzOwSv\text{C}_x\text{H}_y\text{Cl}\text{N}_z\text{O}_w\text{S}_v

This structure includes a 4-chlorophenyl group and a sulfonyl moiety, which are critical for its biological interactions.

Biological Activity Overview

1H-1,4-Diazepine compounds have shown a range of biological activities including:

  • Antitumor Activity : Some derivatives exhibit significant antitumor effects through various mechanisms.
  • Inhibition of Enzymatic Activity : Certain compounds function as inhibitors of specific kinases, which are crucial in various signaling pathways.

The biological activity of 1H-1,4-Diazepine is attributed to its ability to interact with various biological targets:

  • Kinase Inhibition : The compound has been noted to selectively inhibit myosin light chain kinase (MLCK), which plays a role in muscle contraction and cell motility .
  • Cannabinoid Receptor Agonism : Some studies suggest that related diazepine compounds may act as cannabinoid receptor agonists, influencing pain pathways .

Case Study: Antitumor Activity

A study published in 2024 highlighted the antitumor properties of a related diazepine compound. The research showed that deuterated derivatives exhibited enhanced drug-like properties and significant antitumor activity in vivo . This underscores the potential for further exploration of structural modifications to improve efficacy.

Research on Kinase Inhibition

Research has demonstrated that 1H-1,4-Diazepine derivatives can effectively inhibit MLCK. This inhibition can lead to reduced cell migration and proliferation in cancer cells, suggesting therapeutic potential in cancer treatment .

Table 1: Biological Activities of 1H-1,4-Diazepine Derivatives

Compound NameActivity TypeMechanismReference
1H-1,4-DiazepineAntitumor ActivityInhibition of cell proliferation
1H-1,4-DiazepineMLCK InhibitionReduction of muscle contraction
1H-1,4-DiazepineCannabinoid AgonismPain modulation

Q & A

Q. What are the recommended synthetic routes for 1H-1,4-Diazepine, 1-[(4-chlorophenyl)sulfonyl]hexahydro-?

  • Methodological Answer: The compound can be synthesized via sulfonylation of the diazepine core. A typical approach involves:
  • Reacting hexahydro-1H-1,4-diazepine with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane).
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
    Key parameters include temperature control (0–5°C during sulfonylation) and stoichiometric ratios (1:1.2 diazepine:sulfonyl chloride). Confirmation of success requires NMR (¹H/¹³C) and mass spectrometry .

Q. How can researchers characterize the compound’s stereochemistry and stability?

  • Methodological Answer:
  • Stereochemical analysis: Use X-ray crystallography for absolute configuration determination. For dynamic stereochemistry, variable-temperature NMR can reveal conformational changes in the diazepine ring .
  • Stability studies: Conduct accelerated degradation tests under varying pH (e.g., 1.0–9.0) and temperature (25–60°C). Monitor via HPLC for decomposition products (e.g., sulfonic acid derivatives) .

Q. What are the preliminary biological screening strategies for this compound?

  • Methodological Answer: Prioritize assays based on structural analogs (e.g., sulfonamide-containing diazepines with kinase inhibition activity).
  • In vitro: Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.
  • Target identification: Perform docking studies against common sulfonamide targets (e.g., carbonic anhydrase IX) using AutoDock Vina .

Advanced Research Questions

Q. How to resolve contradictions in reported activity data for sulfonylated diazepines?

  • Methodological Answer: Contradictions often arise from impurities or stereochemical variability.
  • Reproducibility checks: Validate synthetic protocols across multiple labs.
  • Meta-analysis: Compare datasets using chemoinformatic tools (e.g., KNIME workflows) to normalize bioactivity data against variables like assay type (e.g., IC₅₀ vs. Ki) .
  • Example Table:
StudyAssay TypeActivity (µM)Purity (%)
AIC₅₀2.3 ± 0.498
BKi1.1 ± 0.285

Q. What computational methods optimize the design of diazepine derivatives for enhanced target selectivity?

  • Methodological Answer:
  • Molecular dynamics (MD): Simulate ligand-receptor interactions (e.g., GROMACS) to identify key binding residues.
  • QSAR modeling: Use descriptors like LogP, polar surface area, and H-bond donors to correlate structure with activity. Validate with leave-one-out cross-validation .

Q. How to address challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer:
  • Process optimization: Replace column chromatography with crystallization (e.g., using ethanol/water mixtures).
  • Continuous flow chemistry: Implement microreactors to control exothermic sulfonylation steps and reduce racemization .

Data Contradiction Analysis

Q. Why do NMR spectra of the compound vary across studies?

  • Methodological Answer: Variations may stem from solvent effects, tautomerism, or impurities.
  • Standardization: Acquire spectra in deuterated DMSO-d₆ at 298 K.
  • 2D NMR: Use HSQC and NOESY to resolve overlapping signals in the diazepine ring .

Methodological Framework for Further Research

  • Guiding Principle: Link studies to theoretical frameworks (e.g., transition-state theory for reaction optimization or protein-ligand interaction models) .
  • Interdisciplinary synergy: Combine synthetic chemistry with computational biology and process engineering to address gaps in mechanistic understanding and scalability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-1,4-Diazepine, 1-[(4-chlorophenyl)sulfonyl]hexahydro-
Reactant of Route 2
Reactant of Route 2
1H-1,4-Diazepine, 1-[(4-chlorophenyl)sulfonyl]hexahydro-

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